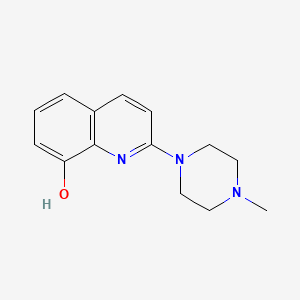

2-(4-Methylpiperazin-1-yl)quinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylpiperazin-1-yl)chinolin-8-ol ist eine chemische Verbindung, die zur Klasse der Chinolinderivate gehört. Sie zeichnet sich durch das Vorhandensein eines Chinolinsystems aus, das an der 2-Position mit einer 4-Methylpiperazingruppe und an der 8-Position mit einer Hydroxylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Methylpiperazin-1-yl)chinolin-8-ol kann auf verschiedenen Wegen erfolgen. Ein gängiger Ansatz beinhaltet die Mannich-Reaktion, bei der ein Chinolinderivat mit Formaldehyd und einem sekundären Amin, wie z. B. 4-Methylpiperazin, umgesetzt wird . Eine andere Methode beinhaltet die Cyclisierung geeigneter Vorstufen unter Mikrowellenbestrahlung mit einem Pd-SrTiO3-Katalysator . Diese Methode ist aufgrund ihrer Effizienz und hohen Ausbeute vorteilhaft.

Industrielle Produktionsmethoden

Für die großtechnische Produktion wurde ein grüner Ansatz mit nanokristallinen Titandioxid-basierten Sulfonsäurekatalysatoren entwickelt. Dieses Verfahren beinhaltet eine Eintopfsynthese unter lösungsmittelfreien Bedingungen, die zu hohen Ausbeuten innerhalb kurzer Reaktionszeiten führt . Der Katalysator kann mehrmals recycelt werden, was ihn für industrielle Anwendungen kostengünstig macht.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(4-Methylpiperazin-1-yl)chinolin-8-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe an der 8-Position kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Der Chinolinring kann unter bestimmten Bedingungen reduziert werden, um Dihydrochinolinderivate zu bilden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der 2-Position.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Dihydrochinolinderivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie: Die Verbindung zeigt signifikante antibakterielle und antioxidative Aktivitäten.

Industrie: Die Verbindung wird bei der Entwicklung von Korrosionsschutzmitteln für Metalle verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Methylpiperazin-1-yl)chinolin-8-ol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So zielt es beispielsweise in seiner Rolle als antibakterielles Mittel auf bakterielle Proteine wie LptA und Top IV ab, stört deren Funktion und führt zum Tod von Bakterienzellen . Die antioxidative Aktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, freie Radikale abzufangen und oxidativen Stress zu hemmen .

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperazin-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it targets bacterial proteins such as LptA and Top IV, disrupting their function and leading to bacterial cell death . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-(4-Phenylpiperazin-1-yl)methyl)chinolin-8-ol: Ein weiteres Chinolinderivat mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Substituenten.

Chinolin-8-ol: Die Stammverbindung ohne die Piperazinsubstitution.

Einzigartigkeit

2-(4-Methylpiperazin-1-yl)chinolin-8-ol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der 4-Methylpiperazingruppe erhöht seine Löslichkeit und Bioverfügbarkeit, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C14H17N3O |

|---|---|

Molekulargewicht |

243.30 g/mol |

IUPAC-Name |

2-(4-methylpiperazin-1-yl)quinolin-8-ol |

InChI |

InChI=1S/C14H17N3O/c1-16-7-9-17(10-8-16)13-6-5-11-3-2-4-12(18)14(11)15-13/h2-6,18H,7-10H2,1H3 |

InChI-Schlüssel |

MOFDRKQXTIFECB-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)

![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)

![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)

![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)

![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)